Halo-Azaindole Pt(II) Complexes: Cytotoxicity vs. Cisplatin
The cis-[PtCl₂(3Cl5Braza)₂] complex (complex 5, built from the target compound) was directly compared with four other halo-7-azaindole platinum(II) complexes and cisplatin in an MTT assay against eight human cancer cell lines [1]. Complex 5 showed significantly lower cytotoxicity than the most active analog (complex 3, containing 4-bromo-7-azaindole). For example, against G361 melanoma cells, complex 3 achieved an IC₅₀ of 2.7±0.4 μM, whereas complex 5 failed to reach 50% inhibition at the highest concentration tested (>50.0 μM) [1]. This 18.5-fold difference in potency directly demonstrates that the 5-bromo-3-chloro substitution pattern on the azaindole ligand is not simply interchangeable with a mono-bromo substitution for anticancer metallodrug design [1].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against G361 malignant melanoma cells |
|---|---|
| Target Compound Data | >50.0 μM (cis-[PtCl₂(3Cl5Braza)₂], complex 5) |
| Comparator Or Baseline | 2.7±0.4 μM (cis-[PtCl₂(4Braza)₂], complex 3); 25.4±8.5 μM (cisplatin, CDDP) |
| Quantified Difference | Complex 5 IC₅₀ > 50 μM vs Complex 3 IC₅₀ = 2.7 μM (>18.5-fold difference) |
| Conditions | MTT assay, 24 h treatment, G361 melanoma cell line |
Why This Matters
Confirms that the 5-bromo-3-chloro disubstitution pattern dictates a distinct and tunable bioactivity profile, making the compound the correct starting material for research on halogen-dependent metallodrug mechanisms.
- [1] Štarha, P., Trávníček, Z., Vančo, J., & Dvořák, Z. (2015). Highly and Broad-Spectrum In Vitro Antitumor Active cis-Dichloridoplatinum(II) Complexes with 7-Azaindoles. PLOS ONE, 10(8), e0136338. View Source
